molecular formula C20H20N2O4S B4079750 2,5-diethyl-N-(5-nitronaphthalen-1-yl)benzenesulfonamide

2,5-diethyl-N-(5-nitronaphthalen-1-yl)benzenesulfonamide

Cat. No.: B4079750
M. Wt: 384.5 g/mol
InChI Key: QVBHZNQSJPZWFS-UHFFFAOYSA-N
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Description

2,5-diethyl-N-(5-nitronaphthalen-1-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial and antifungal agents. The presence of both nitro and sulfonamide groups in the molecule contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-diethyl-N-(5-nitronaphthalen-1-yl)benzenesulfonamide typically involves a multi-step process:

    Nitration of Naphthalene: The starting material, naphthalene, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.

    Sulfonation: The nitrated naphthalene is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonyl chloride group.

    Amidation: The sulfonyl chloride intermediate is reacted with 2,5-diethylaniline under basic conditions to form the final sulfonamide product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under specific conditions.

    Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Reduction: Formation of 2,5-diethyl-N-(5-aminonaphthalen-1-yl)benzenesulfonamide.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

2,5-diethyl-N-(5-nitronaphthalen-1-yl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties. The compound’s ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.

    Biological Studies: The compound is used in studies to understand the mechanism of action of sulfonamides and their interaction with biological targets.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules, particularly in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of 2,5-diethyl-N-(5-nitronaphthalen-1-yl)benzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the inhibition of bacterial cell division and ultimately cell death.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-nitronaphthalen-1-yl)benzenesulfonamide
  • 2,5-diethylbenzenesulfonamide
  • N-(5-nitronaphthalen-1-yl)-2,5-dimethylbenzenesulfonamide

Uniqueness

2,5-diethyl-N-(5-nitronaphthalen-1-yl)benzenesulfonamide is unique due to the presence of both diethyl and nitro groups, which confer specific chemical properties and biological activities. The combination of these functional groups enhances its potential as an antibacterial agent compared to other similar compounds that may lack one or more of these groups.

Properties

IUPAC Name

2,5-diethyl-N-(5-nitronaphthalen-1-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-3-14-11-12-15(4-2)20(13-14)27(25,26)21-18-9-5-8-17-16(18)7-6-10-19(17)22(23)24/h5-13,21H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBHZNQSJPZWFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)CC)S(=O)(=O)NC2=CC=CC3=C2C=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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